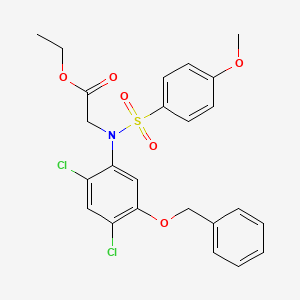

Ethyl 2-(5-(benzyloxy)-2,4-dichloro((4-methoxyphenyl)sulfonyl)anilino)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule with several functional groups. It contains an ethyl acetate group, a benzyloxy group, a dichloroanilino group, and a methoxyphenylsulfonyl group. These groups suggest that the compound could have interesting chemical properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely be arranged in a specific way to minimize steric hindrance and maximize stability .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the ethyl acetate group could undergo hydrolysis to form ethanol and acetic acid . The benzyloxy group could potentially undergo reactions with electrophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the ethyl acetate group might make the compound somewhat polar, affecting its solubility in different solvents .Applications De Recherche Scientifique

Synthesis and Chemical Applications

Facilitation of Stereoselective Synthesis : Ethyl 2-(5-(benzyloxy)-2,4-dichloro((4-methoxyphenyl)sulfonyl)anilino)acetate is a precursor in stereoselective synthesis. For instance, it is used in the one-pot, four-component tandem reaction for synthesizing ethyl 3-aroyl-1-benzyl-2,2-dioxo-4-aryloctahydro-2-pyrrolo[2,1-c][1,4]thiazine-1-carboxylates/diethyl 1-benzyl-2,2-dioxo-4-aryloctahydro-2-pyrrolo[2,1-c][1,4]thiazine-1,3-dicarboxylates. This reaction is noted for its high stereoselectivity and good yields (Indumathi, Kumar, & Perumal, 2007).

Domino Annulation for Synthesizing Thienothiopyrans : The compound is involved in L-proline-catalyzed three-component reactions for synthesizing highly substituted thieno[3,2-c]thiopyran derivatives. The process is characterized by a one-pot domino sequence involving multiple chemical bond formations and the creation of up to four new stereocenters with complete diastereoselectivity (Indumathi, Perumal, & Menéndez, 2010).

Synthesis of Hydroxamic Acids and Ureas : The compound aids in the synthesis of hydroxamic acids and ureas from carboxylic acids through the ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) mediated Lossen rearrangement. This method is notable for its good yields, absence of racemization, and compatibility with various protecting groups. It also features an environmentally friendly aspect, where byproducts can be easily recovered and recycled (Thalluri, Manne, Dev, & Mandal, 2014).

Synthesis of Chemical Structures

Fabrication of Complex Chemical Structures : The compound serves as a building block in the synthesis of complex chemical structures, such as 4-phenyl-2-butanone, which is an important medium for synthesizing medicine for diminishing inflammation and codeine (Zhang, 2005).

Synthesis of Novel Quinazolinone Derivatives : It is used in the synthesis of novel quinazolinone derivatives with antimicrobial activity. These derivatives are synthesized through reactions with various amines and active methylene compounds (Habib, Hassan, & El‐Mekabaty, 2013).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-(2,4-dichloro-N-(4-methoxyphenyl)sulfonyl-5-phenylmethoxyanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23Cl2NO6S/c1-3-32-24(28)15-27(34(29,30)19-11-9-18(31-2)10-12-19)22-14-23(21(26)13-20(22)25)33-16-17-7-5-4-6-8-17/h4-14H,3,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISLTVGNVVUMAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C1=CC(=C(C=C1Cl)Cl)OCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23Cl2NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one](/img/structure/B2475471.png)

![[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl](4-iodophenyl)methanone](/img/structure/B2475473.png)

![methyl 9-[(2-ethoxy-2-oxoethyl)sulfanyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxylate](/img/structure/B2475476.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2475479.png)

![1-(4-CHLOROPHENYL)-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]CYCLOPENTANE-1-CARBOXAMIDE](/img/structure/B2475482.png)

![5-chloro-6-[(E)-cyano-(3-methyl-1H-benzimidazol-2-ylidene)methyl]pyrazine-2,3-dicarbonitrile](/img/structure/B2475486.png)

![2-[(Cyclohexylcarbonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B2475490.png)

![2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-7-chloro-4-methyl-1,3-benzothiazole](/img/structure/B2475494.png)